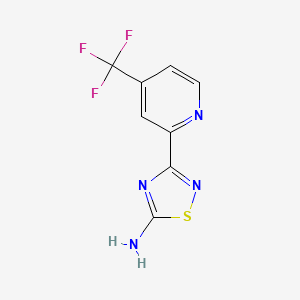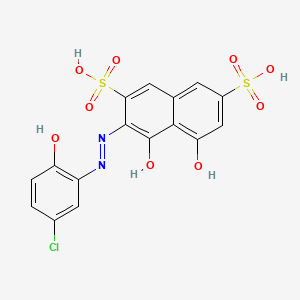![molecular formula C7H12N4 B13752878 [(E)-(4-Methylpiperazin-1-yl)methylidene]cyanamide CAS No. 58712-58-6](/img/structure/B13752878.png)
[(E)-(4-Methylpiperazin-1-yl)methylidene]cyanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(E)-(4-Methylpiperazin-1-yl)methylidene]cyanamide is an organic compound that features a piperazine ring substituted with a cyanamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-(4-Methylpiperazin-1-yl)methylidene]cyanamide typically involves the reaction of 4-methylpiperazine with cyanogen bromide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
[(E)-(4-Methylpiperazin-1-yl)methylidene]cyanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The cyanamide group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted cyanamides, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
[(E)-(4-Methylpiperazin-1-yl)methylidene]cyanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(E)-(4-Methylpiperazin-1-yl)methylidene]cyanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to inhibition or modulation of their activity. This interaction is often mediated through the cyanamide group, which can act as an electrophile in biochemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Cyanopiperazines: These compounds share a similar piperazine core but differ in their substituents, leading to variations in their chemical and biological properties.
Cyanoacetamides: These compounds feature a cyano group attached to an acetamide moiety and are used in similar applications, such as drug development and materials science.
Uniqueness
[(E)-(4-Methylpiperazin-1-yl)methylidene]cyanamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry.
Propriétés
Numéro CAS |
58712-58-6 |
|---|---|
Formule moléculaire |
C7H12N4 |
Poids moléculaire |
152.20 g/mol |
Nom IUPAC |
(4-methylpiperazin-1-yl)methylidenecyanamide |
InChI |
InChI=1S/C7H12N4/c1-10-2-4-11(5-3-10)7-9-6-8/h7H,2-5H2,1H3 |
Clé InChI |
FLYMJPRZDCDDJG-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C=NC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



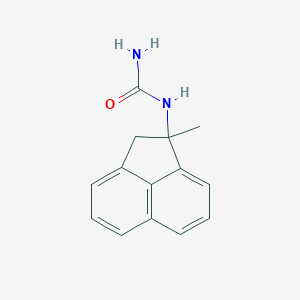
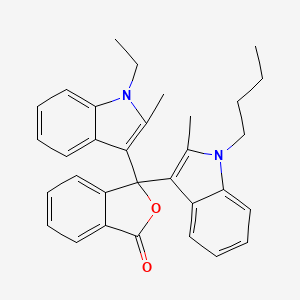

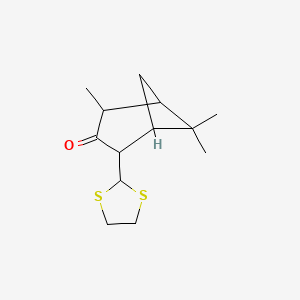
![silver;acetonitrile;2-[bis(3-cyclohexylpyrazolidin-2-id-1-yl)methyl]-5-cyclohexyl-3H-pyrazol-1-ide](/img/structure/B13752808.png)
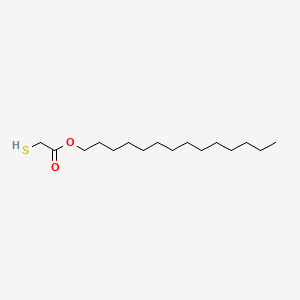
![(2R)-N-[(2S)-2-chloro-1-[(3R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-pentylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B13752830.png)
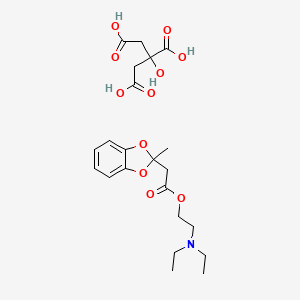
![1-[(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-1,2,3,4-tetrahydro-6-methoxyquinolinium chloride](/img/structure/B13752839.png)

